1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone -

1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone

Catalog Number: EVT-3929114
CAS Number:
Molecular Formula: C17H21ClN4O
Molecular Weight: 332.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (R115777) []

  • Compound Description: R115777 is a farnesyl transferase inhibitor. It has been studied in human mass balance and metabolism studies using accelerator mass spectrometry (AMS) due to its radiolabeling with carbon-14. []
  • Relevance: R115777 shares a similar structure with the target compound, featuring a 3-chlorophenyl group and a 1-methyl-1H-imidazolyl moiety. Both compounds also contain a central core structure that includes an aromatic ring system linked to a heterocyclic ring. This structural similarity suggests potential overlap in their biological targets or mechanisms of action. []

2. 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide []

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A novel ultra-performance liquid chromatographic method with QDa detection was developed to quantify this impurity at trace levels. []
  • Relevance: This compound, like the target compound 1-[2-(3-Chlorophenyl)ethyl]-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone, contains a 1-methyl-1H- structure, suggesting they might share similar chemical properties or even interact with similar biological targets. []

3. 1,4-Dihydro-2,6-dimethyl-3-nitro-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates and 1,4-Dihydro-2,6-dimethyl-3-cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates []

  • Compound Description: This series of dihydropyridine (DHP) derivatives was designed and synthesized to explore their dual activity as calcium channel antagonists and agonists. These compounds are intended to address the limitations of traditional DHPs, which primarily act as vasorelaxants but can negatively impact cardiac contractility. []
  • Relevance: These compounds share the 1-methyl-5-nitro-1H-imidazol-2-yl group with the target compound, indicating a potential for similar chemical reactivity or interaction with biological targets. Understanding the structure-activity relationships of these DHP derivatives might offer insights into the pharmacological profile of the target compound. []

4. (2R,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane []

  • Compound Description: This compound is an inhibitor of human heme oxygenase-1 (HO-1), an enzyme involved in heme degradation. Its crystal structure in complex with HO-1 revealed a novel, inducible binding mode. []
  • Relevance: This compound shares the (1H-imidazol-1-yl)methyl substructure with the target compound 1-[2-(3-Chlorophenyl)ethyl]-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2- pyrrolidinone. This similarity suggests potential overlap in their binding interactions with biological targets, particularly those involving the imidazole moiety. []

5. 3-((5-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130) [, ]

  • Compound Description: IN-1130 is a novel ALK5 inhibitor with potential as an anti-fibrosis drug. Its pharmacokinetics, metabolism, and tissue distribution were investigated in various animal models. [, ]
  • Relevance: While structurally distinct from the target compound, IN-1130 contains a central 1H-imidazol-2-yl moiety, highlighting the importance of this pharmacophore in medicinal chemistry and its potential role in various biological activities, including anti-fibrotic effects. [, ]

6. 4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one []

  • Compound Description: This compound is a cardiotonic agent that exhibits low oral bioavailability. To improve its bioavailability, a series of N-acyl prodrug derivatives were synthesized and tested. []
  • Relevance: This compound shares the 2-methyl-1H-imidazol-1-yl substructure with the target compound, emphasizing the significance of this group in drug design and its potential to influence pharmacological properties such as bioavailability. This structural similarity also hints at possible shared mechanisms of action or biological targets. []

7. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl]) []

  • Compound Description: S 18126 is a potent, selective, and competitive antagonist of the dopamine D4 receptor. It has been compared in vitro and in vivo with L 745,870 and raclopride to understand its pharmacological profile and potential as an antipsychotic agent. []
  • Relevance: Although structurally different from 1-[2-(3-Chlorophenyl)ethyl]-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone, S 18126's research emphasizes the importance of exploring various heterocyclic systems and substituents in drug design to achieve specific pharmacological profiles. The study highlights the impact of subtle structural modifications on target selectivity and in vivo effects, offering valuable insights for developing novel therapeutics targeting specific receptor subtypes. []

Properties

Product Name

1-[2-(3-chlorophenyl)ethyl]-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one

Molecular Formula

C17H21ClN4O

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C17H21ClN4O/c1-21-8-6-19-16(21)11-20-15-10-17(23)22(12-15)7-5-13-3-2-4-14(18)9-13/h2-4,6,8-9,15,20H,5,7,10-12H2,1H3

InChI Key

DAHRFJIPDGTDMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2CC(=O)N(C2)CCC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.